(2S,3R)-2,3,4,5,6,7-Hexamethyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
(2S,3R)-2,3,4,5,6,7-Hexamethyl-2,3-dihydro-1H-inden-1-one is a chiral organic compound with a unique structure characterized by six methyl groups attached to an indanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2,3,4,5,6,7-Hexamethyl-2,3-dihydro-1H-inden-1-one typically involves enantioselective reactions to ensure the correct stereochemistry. One common method is the enantioselective synthesis from Garner’s aldehyde, which involves a series of steps including Horner–Wadsworth–Emmons reaction and 1,4-addition reactions using lithium dialkylcuprates . The reaction conditions are optimized to achieve high yields and diastereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2,3,4,5,6,7-Hexamethyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include lithium dialkylcuprates for 1,4-addition reactions, and oxidizing or reducing agents for oxidation and reduction reactions . The reaction conditions are typically mild to ensure the preservation of the compound’s stereochemistry.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
(2S,3R)-2,3,4,5,6,7-Hexamethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and stereoselective processes.
Mechanism of Action
The mechanism of action of (2S,3R)-2,3,4,5,6,7-Hexamethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The compound’s chiral centers allow it to interact selectively with enzymes and receptors, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-Methylglutamate: Another chiral compound with similar stereochemistry, used in the study of excitatory amino acid transporters.
(2S,3R)-2-Bromo-2,3-diphenylbutane: A compound that undergoes stereospecific E2 elimination reactions.
Uniqueness
(2S,3R)-2,3,4,5,6,7-Hexamethyl-2,3-dihydro-1H-inden-1-one is unique due to its highly substituted indanone core and the presence of six methyl groups, which confer distinct steric and electronic properties. These features make it particularly useful in applications requiring precise control over molecular interactions and reactivity.
Properties
CAS No. |
189185-09-9 |
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Molecular Formula |
C15H20O |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
(2S,3R)-2,3,4,5,6,7-hexamethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C15H20O/c1-7-8(2)10(4)14-13(9(7)3)11(5)12(6)15(14)16/h11-12H,1-6H3/t11-,12+/m1/s1 |
InChI Key |
JLZHIBRYQHHIHP-NEPJUHHUSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)C2=C(C(=C(C(=C12)C)C)C)C)C |
Canonical SMILES |
CC1C(C(=O)C2=C(C(=C(C(=C12)C)C)C)C)C |
Origin of Product |
United States |
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